3-Hydroxy-4-aminophenylbutyric acid

Monoamine Oxidase A Neuroscience Enzyme Inhibition

3-Hydroxy-4-aminophenylbutyric acid (CAS 390377-81-8) offers unique polypharmacology: potent MAO-A inhibition (IC50 18 nM) with >55-fold selectivity over MAO-B, and negligible GABAB receptor binding (IC50 >100,000 nM). Unlike phenibut or clorgyline, this compound enables clean dissection of monoaminergic pathways without GABAergic confounds. Its defined (3S,4R) stereochemistry makes it an ideal chiral synthon for peptidomimetics and SAR campaigns. Ideal for neuroscience target engagement, negative control for GABAB studies, and APN inhibitor development. Contact us for custom synthesis and bulk pricing.

Molecular Formula
Molecular Weight 195.22
Cat. No. B1579298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-aminophenylbutyric acid
Molecular Weight195.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-aminophenylbutyric Acid (AHPA Derivative): CAS 390377-81-8 for Research and Procurement


3-Hydroxy-4-aminophenylbutyric acid, also known as (3S,4R)-3-hydroxy-4-aminophenylbutyric acid (CAS 390377-81-8), is a chiral amino acid analog belonging to the class of gamma-amino-beta-hydroxybutyric acid derivatives [1]. It features a phenyl ring substituted with both amino and hydroxyl groups, along with a butanoic acid chain, yielding a molecular weight of 195.21 g/mol . The compound exhibits potent and selective inhibition of monoamine oxidase A (MAO-A) with an IC50 of 18 nM against the human recombinant enzyme, while showing substantially lower affinity for MAO-B (IC50 = 1000 nM) [1]. It also demonstrates negligible binding to the GABAB receptor (IC50 > 100,000 nM) [2]. These distinct pharmacological properties position it as a valuable tool compound for dissecting monoaminergic and GABAergic pathways in neuroscience research.

3-Hydroxy-4-aminophenylbutyric Acid: Why Generic GABA or MAO Inhibitor Substitutes Are Inadequate


Generic substitution with common GABA analogs (e.g., phenibut, baclofen) or standard MAO inhibitors (e.g., clorgyline, selegiline) fails to recapitulate the unique polypharmacology of 3-hydroxy-4-aminophenylbutyric acid. The precise substitution pattern on the phenyl ring—a 3-hydroxy and 4-amino group—dictates a distinct interaction profile: potent MAO-A inhibition (IC50 = 18 nM) comparable to clorgyline yet with markedly weaker MAO-B activity (IC50 = 1000 nM) than selegiline [1]. Conversely, while phenibut and baclofen are potent GABAB receptor agonists (IC50 = 1.70 μM and ~200 nM, respectively) , this compound shows virtually no GABAB binding (IC50 > 100,000 nM) [2]. These quantitative divergences preclude simple substitution and necessitate precise compound selection based on target engagement assays.

3-Hydroxy-4-aminophenylbutyric Acid: Quantitative Differentiation from Clorgyline, Selegiline, Baclofen, and Phenibut


MAO-A Inhibition Potency on Par with Clorgyline (IC50 = 18 nM vs 19.5 nM)

3-Hydroxy-4-aminophenylbutyric acid inhibits human recombinant MAO-A with an IC50 of 18 nM [1], demonstrating potency equivalent to the reference MAO-A inhibitor clorgyline (IC50 = 19.5 nM) [2]. This establishes the compound as a highly potent MAO-A inhibitor suitable for studies requiring robust MAO-A blockade.

Monoamine Oxidase A Neuroscience Enzyme Inhibition

MAO-B Selectivity Profile Distinct from Selegiline (1000 nM vs 19 nM)

3-Hydroxy-4-aminophenylbutyric acid exhibits weak inhibition of MAO-B with an IC50 of 1000 nM [1], in stark contrast to the potent MAO-B inhibitor selegiline (IC50 = 19 nM) [2]. The selectivity index (SI = MAO-B IC50 / MAO-A IC50) is approximately 55.6 for this compound, versus 0.00028 for selegiline [2]. This differential selectivity profile makes the compound a valuable tool for teasing apart MAO-A versus MAO-B contributions in complex biological systems.

Monoamine Oxidase B Selectivity Enzyme Inhibition

Negligible GABAB Receptor Affinity Compared to Baclofen and Phenibut (IC50 > 100,000 nM)

In radioligand displacement assays using [3H]baclofen on rat brain membranes, 3-hydroxy-4-aminophenylbutyric acid shows no meaningful GABAB receptor binding with an IC50 > 100,000 nM [1]. This is in sharp contrast to the classical GABAB agonists baclofen (IC50 ≈ 200 nM) and phenibut (IC50 = 1.70 μM) . This near-complete lack of GABAB engagement distinguishes it from other GABA analogs and minimizes confounding GABAergic effects in MAO-A focused studies.

GABAB Receptor Neuroscience Receptor Binding

Potential Aminopeptidase N (APN) Inhibitory Activity (AHPA Derivative Class Inference)

As a structural analog of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid (AHPA), 3-hydroxy-4-aminophenylbutyric acid may possess APN inhibitory properties. In a study of AHPA derivatives, compound MA0 showed superior APN inhibition and anti-proliferative effects on HL60 cells compared to bestatin [1]. While direct quantitative data for the specific compound is lacking, its class membership suggests potential utility in APN-targeted research.

Aminopeptidase N Cancer Research Immunology

3-Hydroxy-4-aminophenylbutyric Acid: Key Application Scenarios for Research and Procurement


MAO-A Specific Inhibitor for Neuroscience Studies

Researchers investigating the role of MAO-A in neurotransmitter metabolism, depression, or neurodegenerative diseases can utilize 3-hydroxy-4-aminophenylbutyric acid as a potent and selective tool compound. With an MAO-A IC50 of 18 nM [1] and a 55-fold selectivity window over MAO-B [2], it minimizes off-target effects and simplifies data interpretation compared to less selective agents.

GABAB-Negative Control in GABAergic Pathway Dissection

Given its negligible GABAB receptor binding (IC50 > 100,000 nM) [3], this compound serves as an excellent negative control in experiments designed to isolate GABAB-mediated effects. Unlike phenibut or baclofen, it allows researchers to attribute observed neurobehavioral outcomes specifically to MAO-A inhibition, free from GABAergic confounds.

APN Inhibitor Lead Optimization and SAR Studies

As a close structural relative of the AHPA scaffold, 3-hydroxy-4-aminophenylbutyric acid provides a starting point for structure-activity relationship (SAR) campaigns targeting aminopeptidase N [4]. Its distinct substitution pattern (3-hydroxy, 4-amino) may yield novel APN inhibitors with improved selectivity or pharmacokinetic properties compared to bestatin-based leads.

Chiral Building Block for Peptidomimetic Synthesis

The (3S,4R)-stereochemistry of this compound makes it a valuable chiral synthon for constructing peptidomimetics and modified peptides . It can be incorporated into bestatin analogs or used to generate libraries of conformationally constrained amino acid derivatives for drug discovery.

Quote Request

Request a Quote for 3-Hydroxy-4-aminophenylbutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.